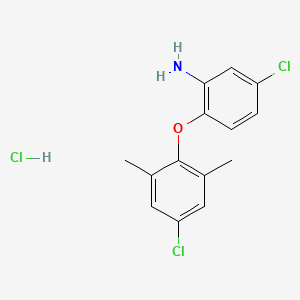
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H13Cl2NO·HCl and a molecular weight of 318.63 g/mol. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Direct Chlorination: Chlorination of 2-(4-chloro-2,6-dimethylphenoxy)aniline using chlorine gas in the presence of a suitable catalyst.
Nucleophilic Substitution: Reacting 2-(4-chloro-2,6-dimethylphenoxy)aniline with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the chlorination of the precursor aniline derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding nitro derivative.
Reduction: Reduction reactions can reduce the nitro group to an amine group.
Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline nitro derivative.
Reduction: Formation of 5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
2-(4-Chloro-2,6-dimethylphenoxy)aniline: Lacks the additional chlorine atom on the benzene ring.
5-Chloro-2-(2,6-dimethylphenoxy)aniline: Lacks the chlorine atom on the phenyl group.
2-(4-Chloro-2,6-dimethylphenoxy)aniline hydrochloride: Similar structure but without the additional chlorine atom.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17;/h3-7H,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSBSVIZCVNKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
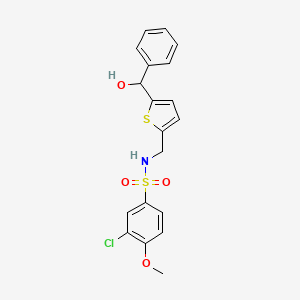
![N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2938147.png)
![N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2938151.png)
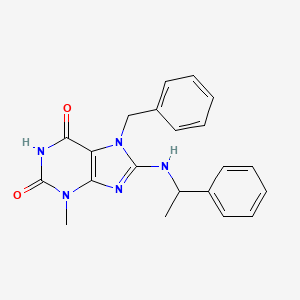
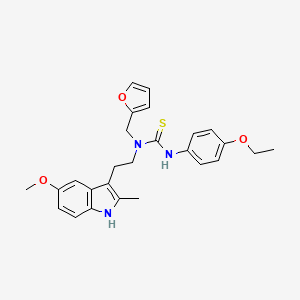
![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2938160.png)
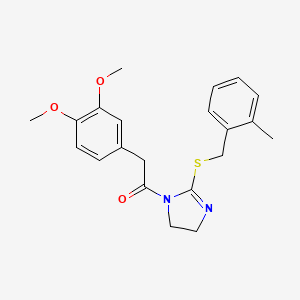
![N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2938163.png)
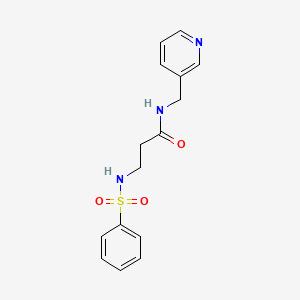
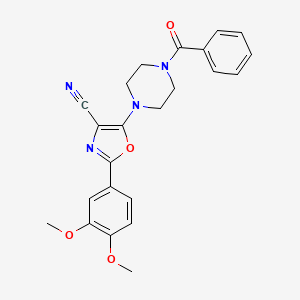
![N-(2-chloro-4-methylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2938166.png)
![1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2938167.png)
![(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione](/img/structure/B2938168.png)
